4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-4-ylmethyl)benzamide
説明
Historical Development of Dihydrobenzofuran-Based Benzamide Derivatives
The evolution of dihydrobenzofuran-benzamide hybrids began with early synthetic efforts to combine heterocyclic scaffolds with bioactive amide groups. Key milestones include:
- Scaffold Functionalization : The 2017 synthesis of 3-carboxylate benzofurans via HBF4·OEt2-catalyzed reactions enabled boronic acid derivatization for Suzuki couplings. This established methods for introducing aryl groups at position 2 of dihydrobenzofuran.
- Medicinal Hybridization : By 2022, researchers combined dihydrobenzofuran cores with benzamide pharmacophores to target glucokinase activation. The ester-to-amide conversion (66–98% yield) proved critical for metabolic activity.
- Fluorinated Derivatives : 2023 saw fluorinated analogs achieving IC50 values of 1.2–20.5 µM against inflammatory mediators like prostaglandin E2.
Significance in Medicinal Chemistry and Drug Discovery
The compound's dual targeting capability derives from its unique structure:
- Dihydrobenzofuran Core : Provides planar rigidity for protein binding pocket insertion, with 2,2-dimethyl groups enhancing metabolic stability.
- Benzamide Moiety : Serves as hydrogen-bond donor/acceptor system, critical for glucokinase activation (ΔG = -11.17 kcal/mol in docking studies).
- Pyridylmethyl Group : Introduces basic nitrogen for solubility optimization (calculated logP = 2.8).
Recent studies demonstrate:
Structural Features and Pharmacophore Importance
The molecule contains three distinct pharmacophoric elements:
Dihydrobenzofuran System
Central Benzamide
Pyridin-4-ylmethyl Group
Current Research Landscape and Knowledge Gaps
Recent advances (2023–2025) focus on three areas:
Targeted Delivery Systems
Polypharmacology
Synthetic Challenges
Critical unanswered questions:
特性
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-24(2)14-20-4-3-5-21(22(20)29-24)28-16-18-6-8-19(9-7-18)23(27)26-15-17-10-12-25-13-11-17/h3-13H,14-16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWHLZBQHGWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-4-ylmethyl)benzamide is a derivative of dihydrobenzofuran, a class of compounds known for their diverse biological activities, including anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N1O4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-4-ylmethyl)benzamide |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate pathways involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or receptors associated with cancer progression, leading to reduced tumor growth.
Anticancer Activity
Research indicates that compounds similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-4-ylmethyl)benzamide exhibit significant anticancer effects. For instance:
- In Vitro Studies : In a study evaluating various derivatives for anticancer activity against the National Cancer Institute's 60 human cancer cell lines panel, compounds derived from dihydrobenzofuran showed IC50 values ranging from 0.20 to 48.0 μM .
- Mechanistic Insights : The compound's mechanism may involve the inhibition of tubulin polymerization, which is critical for mitosis. A related dihydrobenzofuran derivative was shown to inhibit tubulin polymerization at concentrations around 13 μM .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of dihydrobenzofuran derivatives:
- Cytotoxicity Testing : In a comparative analysis, derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly influence the biological activity. For example, methylation and oxidation processes were found to enhance or diminish cytotoxic effects in certain derivatives .
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of the compound and its analogs:
科学的研究の応用
Anticancer Potential
Research indicates that derivatives of dihydrobenzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that the benzamide derivative could possess similar activities.
In particular, the structural characteristics of the dihydrobenzofuran moiety may enhance the interaction with biological targets involved in cancer progression. For example, one study reported that certain dihydrobenzofuran derivatives had IC50 values significantly lower than standard chemotherapeutic agents against various cancer cells, indicating strong potential for further development .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar benzamide derivatives have been evaluated for their antimicrobial efficacy against various pathogens. Investigations into related compounds have demonstrated promising results in inhibiting bacterial growth and biofilm formation, which are critical factors in treating infections .
Enzyme Inhibition
Research into related compounds has revealed their potential as enzyme inhibitors. For example, some derivatives have been studied for their ability to inhibit acetylcholinesterase and α-glucosidase, enzymes implicated in neurodegenerative diseases and diabetes management, respectively . Given the structural similarities, it is plausible that 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(pyridin-4-ylmethyl)benzamide could exhibit similar inhibitory effects.
Case Study 1: Anticancer Efficacy
A study focusing on dihydrobenzofuran derivatives reported that specific compounds induced apoptosis in oral cancer cell lines with IC50 values significantly lower than established treatments. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways . This suggests that the compound may be effective in targeting similar pathways.
Case Study 2: Antimicrobial Properties
In a comparative study of various benzamide derivatives, one compound demonstrated significant antibacterial activity against clinical strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy, revealing that modifications to the benzamide structure could enhance antimicrobial potency .
類似化合物との比較
Structural Features
Table 1: Structural Comparison
Key Observations :
- The target compound shares the dihydrobenzofuran core with analogs but diverges in substituents (pyridine vs. thiazole-amine), which may alter receptor binding or solubility.
- compounds are structurally distinct, incorporating fluorinated chromenone and pyrazolo-pyrimidine systems, suggesting divergent therapeutic targets compared to the benzofuran-based target compound.
Table 2: Activity Profiles
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
